N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of tetrazole derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound is classified under the chemical identifier CAS number 1396879-63-2. Its molecular formula is with a molecular weight of approximately 344.3 g/mol. The presence of fluorine atoms in its structure enhances its pharmacological properties, making it a subject of interest in drug development and chemical research .
The synthesis of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions that may include:
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final compound.
The molecular structure of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide features:
The structural representation can be described by its SMILES notation: C1=NNN=C1C(=O)N(C2=CC=C(C=C2F)F)C3=CC=C(C=C3F)C(=O)N
.
N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is primarily linked to its interaction with biological targets, such as enzymes or receptors involved in various physiological processes.
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications impact its efficacy.
The physical properties of N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide include:
Chemical properties include:
N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has potential applications in:
This compound exemplifies the importance of nitrogen-containing heterocycles in modern medicinal chemistry and material science.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2